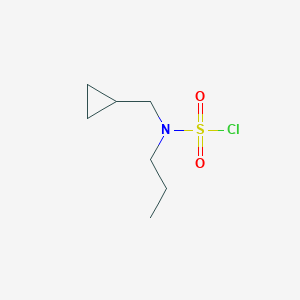

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMZLVZGYUDHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl(propyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of cyclopropylmethyl(propyl)sulfamoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride is widely used in scientific research, particularly in:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclopropylmethyl(propyl)sulfamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research for modifying and studying proteins .

Comparison with Similar Compounds

N-(cyclopropylmethyl)-N-ethylsulfamoyl Chloride

Molecular Formula: C₆H₁₂ClNO₂S SMILES: CCN(CC1CC1)S(=O)(=O)Cl InChIKey: IYWMQCZWSSPUNN-UHFFFAOYSA-N Key Differences:

- Alkyl Chain: Ethyl substituent (vs. propyl), reducing molecular weight by 14 Da (C₆H₁₂ClNO₂S vs. C₇H₁₄ClNO₂S).

- CCS Values :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 198.03501 | 138.2 |

| [M+Na]⁺ | 220.01695 | 148.9 |

Lower CCS values reflect reduced molecular size compared to the propyl analog .

Cyclopropyl Norfentanyl Hydrochloride

Molecular Formula : C₁₅H₂₀N₂O·HCl

Structure : Features a piperidinyl backbone with cyclopropanecarboxamide and phenyl groups.

Key Differences :

- Functional Groups : Lacks sulfamoyl chloride; instead, contains an amide and tertiary amine.

- Applications : Used in forensic analysis as an opioid analog, highlighting divergent biological activity compared to sulfamoyl chlorides .

- Steric Effects : The bulky phenyl and piperidinyl groups create significant steric hindrance, unlike the linear alkyl chains in sulfamoyl chlorides.

Broader Context: Other Cyclopropyl-Containing Compounds

Cyclopropylmethyl Chloride

Molecular Formula : C₄H₇Cl

Role in Synthesis : Generated during peroxide decomposition, it serves as a precursor in radical reactions. Its simplicity contrasts with the multifunctional sulfamoyl chlorides .

2-(N-Isopropyl-N-methylamino)ethyl Chloride Hydrochloride

Molecular Formula: C₈H₁₈ClN·HCl Structure: Ethyl chloride with branched amine substituents.

Biological Activity

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This compound's structure, which includes a sulfamoyl group, suggests possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Chemical Structure

The chemical formula for this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Sulfamoyl chlorides are known to interact with carbonic anhydrases and other sulfonamide-sensitive enzymes, potentially leading to reduced tumor growth and altered immune responses.

Biological Activities

- Antineoplastic Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- CXCR4 Antagonism : The compound may act as an antagonist to the CXCR4 receptor, which is implicated in cancer metastasis and immune cell trafficking. CXCR4 antagonists have been associated with reduced tumor spread and improved outcomes in various cancers .

- Modulation of Immune Responses : By influencing the activity of immune cells, particularly through the SDF-1/CXCR4 axis, this compound could play a role in managing inflammatory diseases and enhancing immune responses against tumors .

Case Studies and Research Findings

- In a study involving human breast cancer models, the administration of compounds similar to this compound resulted in significant reductions in metastasis when combined with standard chemotherapy agents .

- A related investigation highlighted the compound's ability to reduce eosinophil accumulation in lung tissues, indicating potential applications in treating allergic responses and asthma .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antineoplastic | Induces apoptosis in cancer cells | Cancer therapy |

| CXCR4 Antagonism | Inhibits tumor metastasis | Cancer treatment |

| Immune Modulation | Modulates immune cell trafficking | Treatment of inflammatory diseases |

Q & A

Q. How can researchers optimize the synthesis of N-(cyclopropylmethyl)-N-propylsulfamoyl chloride to improve yield and purity?

-

Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification techniques. For example, in multi-step syntheses involving cyclopropylmethyl groups, intermediates like N-(cyclopropylmethyl)-N-[1-(3-chloropyrazin-2-yl)ethyl] derivatives can be purified via column chromatography or recrystallization to enhance yield (e.g., 85% yield in Step 1 of ). Monitoring reactions with TLC and ¹H-NMR (e.g., δ = 8.82-8.76 ppm for aromatic protons in ) ensures intermediate purity. Adjusting base catalysts (e.g., NaOH or Et₃N in ) and reaction time can mitigate side reactions.

-

Key Data :

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Combine ¹H-NMR (400 MHz, CDCl₃) to identify cyclopropylmethyl protons (δ = 1.42–1.27 ppm) and sulfamoyl chloride functionality. LCMS (e.g., observed mass 517.1 in ) confirms molecular weight. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in cyclopropane-containing intermediates.

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the reactivity of sulfamoyl chlorides in coupling reactions?

-

Methodological Answer : The cyclopropylmethyl group enhances steric hindrance, which can slow nucleophilic substitution but stabilize intermediates via hyperconjugation. To study this, conduct kinetic experiments comparing coupling reactions of this compound with non-cyclopropyl analogs. Use CDI (1,1′-carbonyldiimidazole) as a coupling agent (90% yield in ) and monitor progress via ¹H-NMR. Computational modeling (DFT) can quantify steric and electronic effects.

-

Key Data :

| Reaction Partner | Yield | Catalyst | Reference |

|---|---|---|---|

| Piperazine derivatives | 90% | CDI, DMA | |

| Aryl carboxylic acids | 56–95% | Et₃N, SO₃ |

Q. What strategies can resolve contradictions in reported yields for cyclopropylmethyl-containing sulfonamides?

- Methodological Answer : Discrepancies (e.g., 31% vs. 95% yields in ) may arise from side reactions (e.g., hydrolysis of sulfamoyl chloride). To address this:

Control moisture : Use anhydrous solvents and Schlenk techniques.

Optimize pH : shows pH 7.2–7.5 minimizes hydrolysis in sulfonamide reactions.

Screen catalysts : Replace Et₃N with milder bases (e.g., DIPEA) to reduce decomposition.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C (short-term) and –20°C (long-term) in amber vials under N₂.

- Monitor degradation via ¹H-NMR (loss of cyclopropylmethyl signals) and LCMS (appearance of hydrolysis byproducts like sulfonic acids).

- Compare with structurally similar compounds (e.g., N-chloro-N-phenylacetamide in , which degrades under light).

Data Contradiction Analysis

Q. Why do coupling reactions involving cyclopropylmethyl groups exhibit variable regioselectivity?

- Methodological Answer : Variable regioselectivity (e.g., vs. ) may stem from competing electronic (inductive effects of CF₃ groups) and steric factors. To resolve this:

Use NOESY NMR to determine spatial proximity of substituents.

Perform Hammett studies to correlate substituent electronic effects with reaction outcomes.

Compare with model systems lacking cyclopropane rings (e.g., neopentyl analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.